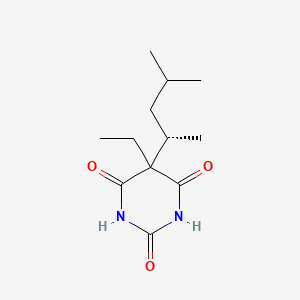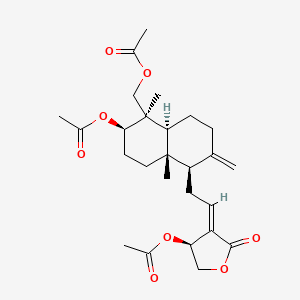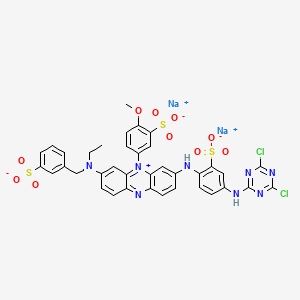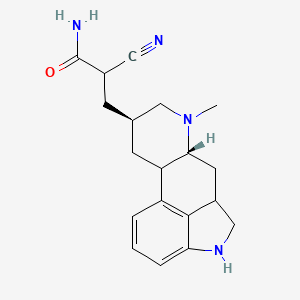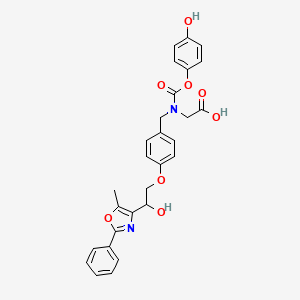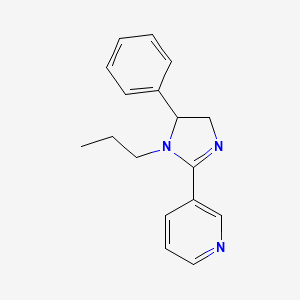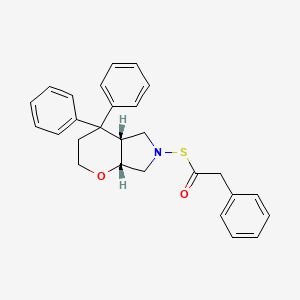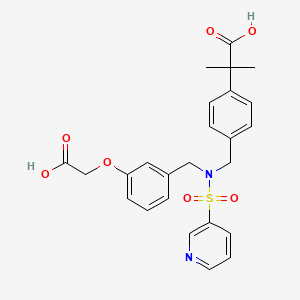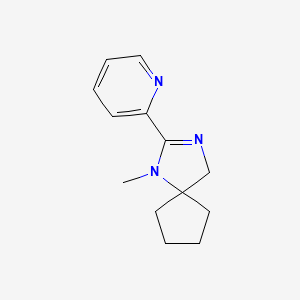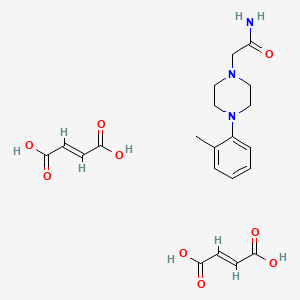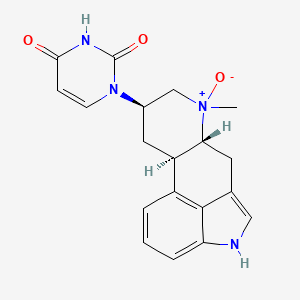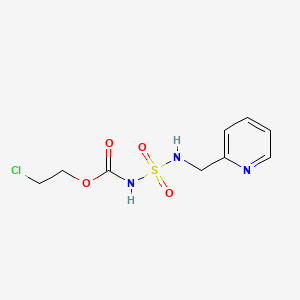
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a carbamic acid moiety linked to a 3-pyridinylmethyl group via an amino sulfonyl linkage, and further esterified with a 2-chloroethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps, starting with the preparation of the 3-pyridinylmethylamine. This intermediate is then reacted with a sulfonyl chloride derivative to form the corresponding sulfonamide. The final step involves the esterification of the sulfonamide with 2-chloroethyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The 2-chloroethyl ester group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of esters or amides.
Aplicaciones Científicas De Investigación
Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the 2-chloroethyl ester group can undergo hydrolysis to release the active sulfonamide, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, methyl ester
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, ethyl ester
- Carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, propyl ester
Uniqueness
The uniqueness of carbamic acid, (((3-pyridinylmethyl)amino)sulfonyl)-, 2-chloroethyl ester lies in its 2-chloroethyl ester group, which provides distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Propiedades
Número CAS |
116943-55-6 |
|---|---|
Fórmula molecular |
C9H12ClN3O4S |
Peso molecular |
293.73 g/mol |
Nombre IUPAC |
2-chloroethyl N-(pyridin-2-ylmethylsulfamoyl)carbamate |
InChI |
InChI=1S/C9H12ClN3O4S/c10-4-6-17-9(14)13-18(15,16)12-7-8-3-1-2-5-11-8/h1-3,5,12H,4,6-7H2,(H,13,14) |
Clave InChI |
BGKNXMAEEVFBCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNS(=O)(=O)NC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
